1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is an organic compound classified under the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound features an ethyl group attached to the nitrogen atom at position 1 of the triazole ring and an ethanamine side chain. Its molecular formula is , and it has a molecular weight of approximately 156.18 g/mol. The compound is also known by its CAS number 933753-09-4, indicating its unique identification in chemical databases.
The synthesis of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through several methods:
The molecular structure of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be represented as follows:
The structural representation highlights the five-membered triazole ring fused with an ethyl group and an ethanamine side chain. The connectivity between atoms can be depicted using various structural formulas such as SMILES or InChI formats for computational modeling.
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can undergo several notable chemical reactions:
The mechanism of action for 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine primarily involves its interaction with biological targets such as enzymes:
The physical properties of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine include:
Property | Value |
---|---|
Molecular Weight | 156.18 g/mol |
Appearance | Colorless liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Chemical properties include its reactivity with various functional groups and its stability under standard laboratory conditions. The compound's solubility in polar solvents may facilitate its use in biological assays .
The applications of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine span several fields:
The 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its exceptional physicochemical properties and bioisosteric versatility. This motif exhibits a strong dipole moment (~5 Debye), facilitating hydrogen bonding with biological targets, while its metabolic stability against hydrolysis and enzymatic degradation ensures in vivo integrity [8]. As a rigid, planar spacer, the triazole nucleus optimally orients pharmacophores within drug molecules, mimicking amide bonds or aromatic systems in target binding [7] [8]. The scaffold’s synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) further accelerates drug discovery efforts [8].
Table 1: Key Molecular Descriptors of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆H₁₂N₄ | Indicates nitrogen-rich composition |
Molecular Weight | 140.19 g/mol | Aligns with "rule of 3" for fragment-based design |
SMILES | CCN1C=C(N=N1)C(C)N | Defines atom connectivity and stereocenters |
Canonical SMILES | CCN1C=C(CCN)N=N1 | Confirms (1R)-chirality in bioactive enantiomer [1] |
InChIKey | UXVISKUHAHDCFI-UHFFFAOYSA-N | Unique identifier for database searches |
Hydrogen Bond Acceptors | 4 | Enhances target binding capacity |
Triazole-based therapeutics have evolved from early antifungal agents to multifaceted drugs targeting diverse pathologies. First-generation triazoles (e.g., fluconazole, 1990) exploited CYP51 inhibition for antifungal activity, establishing the core’s pharmacophoric value [4]. Subsequent innovations leveraged the scaffold’s adaptability:
Table 2: Evolution of Clinically Impactful Triazole-Based Drugs
Era | Representative Drug | Primary Target | Therapeutic Area |
---|---|---|---|
1990s | Fluconazole | Lanosterol 14α-demethylase | Antifungal |
2000s | Anastrozole | Aromatase | Breast cancer |
2010s | Ravuconazole | CYP51 | Broad-spectrum antifungal |
2020s | Triazole hybrids | Multi-target (kinases/DNA) | Oncology/anti-infectives |
Ethyl substitution at the triazole N1-position, exemplified by 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS: 1601188-26-4), confers distinct pharmacological advantages over methyl or unsubstituted analogs:
Table 3: Impact of N1-Substituents on Triazole Bioactivity
N1-Substituent | Relative Potency (vs. ethyl) | Key Biological Effect |
---|---|---|
Methyl | 0.7x | Reduced metabolic stability |
Ethyl | 1.0x (reference) | Optimal balance of lipophilicity and target engagement |
Propyl | 0.9x | Increased lipophilicity reduces solubility |
Benzyl | 1.2x | Enhanced potency but higher cytotoxicity |
Synthetic routes to ethyl-triazoles exploit regioselective alkylation, as seen in the synthesis of precursor 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone (CAS: 134926-94-6). This ketone serves as a key intermediate for reductive amination to yield the target amine scaffold [6]. The commercial availability of multi-gram quantities (0.05g–10g) at >95% purity underscores its utility as a building block for drug discovery [2].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8